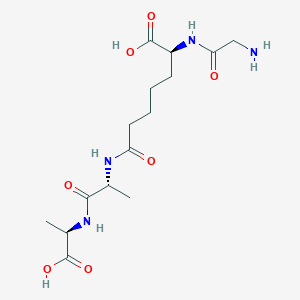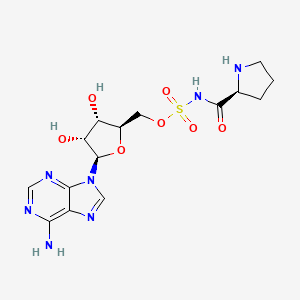
5'-O-(L-prolylsulfamoyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(L-prolylsulfamoyl)adenosine is a small molecule that belongs to the class of organic compounds known as purine nucleosides. These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(L-prolylsulfamoyl)adenosine typically involves the attachment of L-proline to adenosine via a sulfamoyl linkage. The reaction conditions often require the activation of the amino acid by ATP to form a covalent intermediate with AMP, which then reacts with adenosine .
Industrial Production Methods
While specific industrial production methods for 5’-O-(L-prolylsulfamoyl)adenosine are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification processes to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5’-O-(L-prolylsulfamoyl)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could result in various substituted analogs of 5’-O-(L-prolylsulfamoyl)adenosine.
Scientific Research Applications
5’-O-(L-prolylsulfamoyl)adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: It plays a role in understanding the biochemical pathways involving nucleosides and their derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-O-(L-prolylsulfamoyl)adenosine involves its interaction with bifunctional glutamate/proline–tRNA ligase. This enzyme catalyzes the attachment of both L-glutamate and L-proline to their cognate tRNAs in a two-step reaction where the amino acid is first activated by ATP to form a covalent intermediate with AMP . This interaction is crucial for the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(L-Serylsulfamoyl)adenosine
- 5’-O-(L-Threonylsulfamoyl)adenosine
Uniqueness
5’-O-(L-prolylsulfamoyl)adenosine is unique due to its specific sulfamoyl linkage to L-proline, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H21N7O7S |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-pyrrolidine-2-carbonyl]sulfamate |
InChI |
InChI=1S/C15H21N7O7S/c16-12-9-13(19-5-18-12)22(6-20-9)15-11(24)10(23)8(29-15)4-28-30(26,27)21-14(25)7-2-1-3-17-7/h5-8,10-11,15,17,23-24H,1-4H2,(H,21,25)(H2,16,18,19)/t7-,8+,10+,11+,15+/m0/s1 |
InChI Key |
LKVJEMXWEODCAY-JVEUSOJLSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)
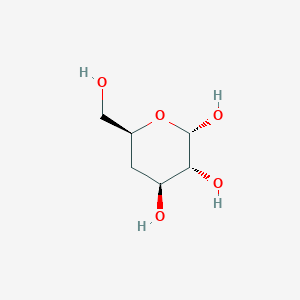
![N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10777752.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)
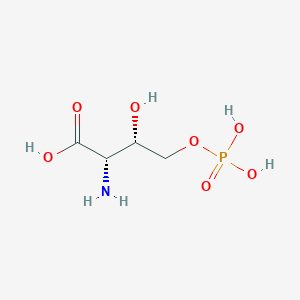
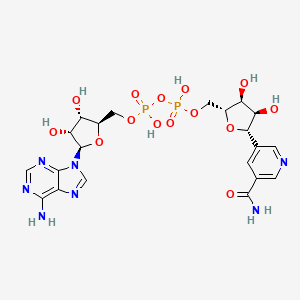
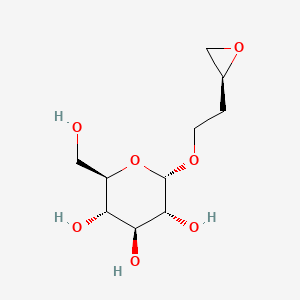
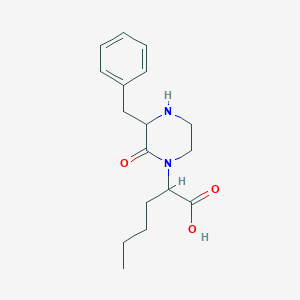
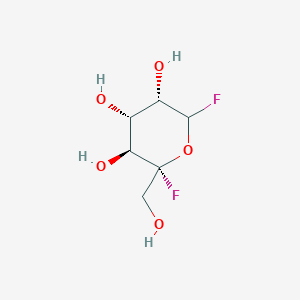
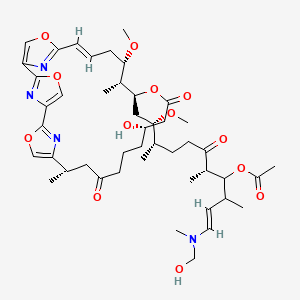

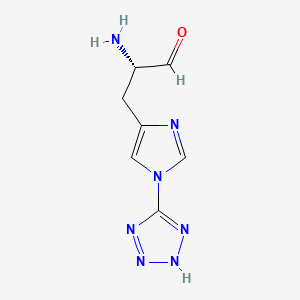
![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
